7-(Aminooxy)heptanoic acid hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 7-(Aminooxy)heptanoic acid hydrobromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(Aminooxy)heptanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize yields .
Major Products
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-(Aminooxy)heptanoic acid hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Aminooxy)heptanoic acid hydrobromide involves its ability to form covalent bonds with amino groups in proteins and other biomolecules. This cross-linking capability allows it to modify the structure and function of proteins, making it useful in various biochemical applications . The molecular targets include lysine residues in proteins, and the pathways involved often relate to protein modification and stabilization .
Comparison with Similar Compounds
Similar Compounds
7-(Fmoc-amino)heptanoic acid: Used as a pharmaceutical intermediate and in the synthesis of PROTACs.
7-(Cyclohexylamino)carbonylaminoheptanoic acid: Known for its use in drug development and biochemical research.
Uniqueness
7-(Aminooxy)heptanoic acid hydrobromide is unique due to its specific aminooxy functional group, which provides distinct reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in protein cross-linking and modification studies .
Properties
CAS No. |
1049730-04-2 |
---|---|
Molecular Formula |
C7H16BrNO3 |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
7-aminooxyheptanoic acid;hydrobromide |
InChI |
InChI=1S/C7H15NO3.BrH/c8-11-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H |
InChI Key |
XIXZRMOEDUAVBU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCON)CCC(=O)O.Br |
Origin of Product |
United States |
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